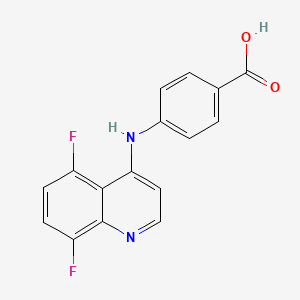
1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de 1-((5-cloroquinolin-8-il)oxi)-2-metoxietilo es un compuesto químico conocido por sus diversas aplicaciones en varios campos, incluyendo la química, la biología, la medicina y la industria. Este compuesto se caracteriza por su estructura única, que incluye un anillo de quinolina sustituido con un átomo de cloro y un grupo acetato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de acetato de 1-((5-cloroquinolin-8-il)oxi)-2-metoxietilo normalmente implica la reacción de 5-cloro-8-hidroxiquinolina con acetato de 2-metoxietilo en presencia de una base adecuada. Las condiciones de reacción a menudo incluyen el reflujo de los reactivos en un solvente orgánico como diclorometano o tolueno .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando múltiples pasos de purificación como la recristalización o la cromatografía para asegurar que el producto final cumple con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de reacciones
El acetato de 1-((5-cloroquinolin-8-il)oxi)-2-metoxietilo experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede ser oxidado para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de hidroquinolina.
Sustitución: El átomo de cloro en el anillo de quinolina puede ser sustituido por otros grupos funcionales bajo condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina, que pueden ser utilizados posteriormente en diferentes aplicaciones .
Aplicaciones Científicas De Investigación
El acetato de 1-((5-cloroquinolin-8-il)oxi)-2-metoxietilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus potenciales efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción del acetato de 1-((5-cloroquinolin-8-il)oxi)-2-metoxietilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas implicadas en el crecimiento microbiano, exhibiendo así propiedades antimicrobianas .
Comparación Con Compuestos Similares
Compuestos similares
Cloquintocet-mexilo: Un safener herbicida con una estructura de quinolina similar.
2-((5-cloroquinolin-8-il)oxi)acetato de etilo: Otro compuesto con una estructura similar pero diferentes grupos funcionales
Unicidad
El acetato de 1-((5-cloroquinolin-8-il)oxi)-2-metoxietilo es único debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. Esta unicidad lo hace valioso para diversas aplicaciones en investigación científica e industria .
Propiedades
Fórmula molecular |
C14H14ClNO4 |
|---|---|
Peso molecular |
295.72 g/mol |
Nombre IUPAC |
[1-(5-chloroquinolin-8-yl)oxy-2-methoxyethyl] acetate |
InChI |
InChI=1S/C14H14ClNO4/c1-9(17)19-13(8-18-2)20-12-6-5-11(15)10-4-3-7-16-14(10)12/h3-7,13H,8H2,1-2H3 |
Clave InChI |
FMUHAZCNKIJBMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(COC)OC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


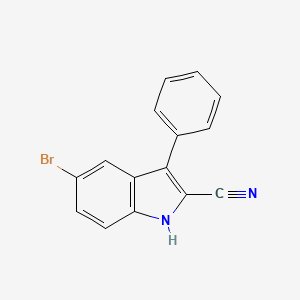


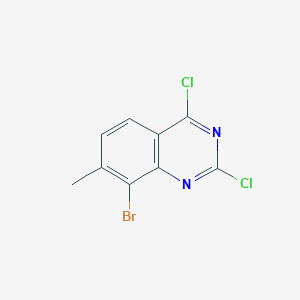
![tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11835630.png)

![5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11835646.png)
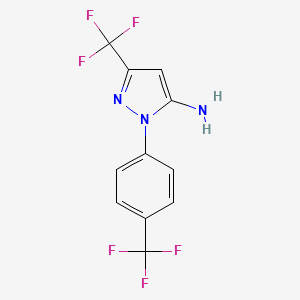
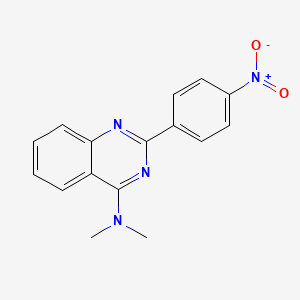

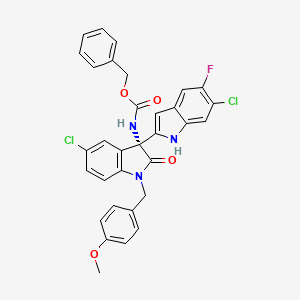
![Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11835681.png)

